4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-{[(4-Methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a conjugated enaminone system and aromatic substituents. The core structure consists of a pyrazol-3-one ring substituted at position 4 with a [(4-methoxyphenyl)amino]methylene group, at position 5 with a methyl group, and at position 2 with a phenyl group. The 4-methoxyphenyl moiety introduces electron-donating methoxy functionality, which influences electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking. Pyrazolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-14-8-10-16(23-2)11-9-14)18(22)21(20-13)15-6-4-3-5-7-15/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGPXPNWRJBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24664-49-1 | |
| Record name | 2-Pyrazolin-5-one, 4-(p-anisidinomethylene)-3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound 4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, drawing on various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate anilines with hydrazones. The compound's molecular formula is with a molecular weight of approximately 286.34 g/mol. The structure features a pyrazolone ring system that contributes to its biological activity.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O |
| Molecular Weight | 286.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vivo studies have shown that this pyrazolone derivative possesses anti-inflammatory properties. It was found to reduce edema in animal models when administered at specific dosages, indicating its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various pyrazolone derivatives, including the target compound, found that it exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics .
- Antioxidant Activity Assessment : In a comparative study of several pyrazolone derivatives, the target compound was highlighted for its superior antioxidant activity, with IC50 values indicating effective radical scavenging capabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules.
Substituent Effects on Electronic Properties and Reactivity
- 4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 39143-07-2): This compound replaces the enaminone [(4-methoxyphenyl)amino]methylene group with a benzylidene substituent. The methoxy group retains electron-donating effects, stabilizing the conjugated system .
- (Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Substitution with a 4-fluorophenylamino group introduces electron-withdrawing fluorine, enhancing electrophilicity at the enaminone moiety. The furan-2-yl group adds heteroaromaticity, which may improve π-π interactions in crystal packing. Fluorine’s electronegativity could increase metabolic stability relative to the methoxy group in the target compound .
- 4-{[(1E)-1-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: The ortho-hydroxy and meta-methoxy substituents create a chelating site for metal ions, a feature absent in the target compound.
Crystallographic and Structural Insights
- (Z)-4-(Furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one: The bulky 4-iodophenyl and p-tolyl groups induce steric hindrance, distorting molecular planarity. In contrast, the target compound’s phenyl and methoxyphenyl groups allow for coplanar arrangements, favoring dense crystal packing and higher melting points .
- (Z)-4-(((4-Bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Bromine’s polarizability strengthens halogen bonding in the crystal lattice, whereas the target compound relies on methoxy-mediated hydrogen bonds (O–H⋯N/O). This difference impacts solubility and thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
